Cas no 188726-45-6 (1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene)

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a fluorinated tetrahydronaphthalene derivative with a hydroxyl and methoxy substitution pattern. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups allows for versatile reactivity in electrophilic and nucleophilic transformations. Its rigid tetrahydronaphthalene scaffold provides a stable framework for further functionalization. This compound is particularly useful in the development of bioactive molecules, where fluorination is leveraged to improve binding affinity and pharmacokinetic properties. Its synthetic utility is further underscored by its compatibility with various coupling and oxidation reactions.
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene structure
188726-45-6 structure
商品名:1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
CAS番号:188726-45-6
MF:C12H13F3O2
メガワット:246.225634336472
CID:4630837

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 化学的及び物理的性質

名前と識別子

    • 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
    • インチ: 1S/C12H13F3O2/c1-17-9-4-5-10-8(7-9)3-2-6-11(10,16)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3
    • InChIKey: KQQKDNLMXYUGGE-UHFFFAOYSA-N
    • ほほえんだ: C1(O)(C(F)(F)F)C2=C(C=C(OC)C=C2)CCC1

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene セキュリティ情報

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D779082-5g
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
188726-45-6 95%
5g
$650 2025-02-22
eNovation Chemicals LLC
D779082-5g
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
188726-45-6 95%
5g
$650 2024-07-20
eNovation Chemicals LLC
D779082-5g
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
188726-45-6 95%
5g
$650 2025-02-20

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene 関連文献

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthaleneに関する追加情報

Chemical Profile of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 188726-45-6)

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, identified by the CAS number 188726-45-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This tetrahydronaphthalene derivative features a hydroxyl group at the 1-position, a methoxy group at the 6-position, and a trifluoromethyl substituent at the 1-position, which collectively contribute to its unique chemical properties and potential biological activities.

The molecular structure of this compound encompasses a naphthalene core with partial hydrogenation, resulting in a more flexible and potentially bioactive scaffold compared to its fully aromatic counterpart. The presence of the trifluoromethyl group is particularly noteworthy, as such substituents are frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has been extensively studied due to their ability to modulate physicochemical properties and improve pharmacokinetic profiles.

Research into 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has revealed promising applications in the development of novel therapeutic agents. The hydroxyl and methoxy functional groups introduce polar characteristics to the molecule, which may facilitate interactions with biological receptors or enzymes. Furthermore, the tetrahydronaphthalene backbone resembles several known bioactive scaffolds found in natural products and approved drugs, suggesting potential for further derivatization and optimization.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies for compounds like 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene. These methods allow researchers to predict binding affinities and pharmacokinetic parameters with high accuracy before conducting costly experimental validations. Such computational approaches have been instrumental in identifying lead compounds for various therapeutic indications, including oncology and central nervous system disorders.

The trifluoromethyl group in particular has been extensively studied for its role in enhancing drug efficacy. By increasing the lipophilicity of a molecule while maintaining metabolic stability, this substituent can significantly improve oral bioavailability and target engagement. In addition, fluorine atoms can influence electronic distributions within a molecule, leading to altered reactivity and binding interactions. These properties make 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene a valuable candidate for further exploration in medicinal chemistry.

In vitro studies have begun to uncover the potential biological activities of this compound. Preliminary assays suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to inflammatory pathways. The structural motif shared with known bioactive molecules has prompted researchers to investigate its potential as an intermediate for synthesizing more complex derivatives with enhanced pharmacological properties. Such derivatives could target a broader range of diseases with improved selectivity and reduced side effects.

The synthesis of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Advances in catalytic methods have made it possible to construct complex scaffolds more efficiently than traditional approaches. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of fluorinated groups under mild conditions while maintaining functional group integrity.

The pharmaceutical industry continues to invest heavily in developing new chemical entities with improved therapeutic profiles. Compounds like 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exemplify the importance of structural diversity in drug discovery. By exploring novel derivatives and analogs based on this scaffold, researchers hope to identify next-generation drugs that address unmet medical needs more effectively than existing therapies.

Future research directions may include exploring the role of stereochemistry in determining biological activity. The tetrahydronaphthalene core allows for multiple stereoisomers depending on the configuration at various chiral centers. Investigating these isomers could reveal critical insights into how spatial arrangement influences receptor binding and overall efficacy. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.

The growing interest in fluorinated compounds underscores their significance in modern drug design. As computational tools become increasingly sophisticated and synthetic methodologies evolve,the accessibility of complex molecules like 188726-45-6 will continue to expand。This accessibility opens new avenues for innovation across multiple therapeutic areas,including neurodegenerative diseases、oncology,and infectious diseases where structural complexity often correlates with improved treatment outcomes.

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